molecular formula C11H24ClN B1419570 4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride CAS No. 1177354-16-3

4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride

Cat. No. B1419570
M. Wt: 205.77 g/mol
InChI Key: XTJFNOZGVDZKJH-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride is a chemical compound with the CAS Number: 208941-83-7 . It is also known by the IUPAC Name 4-tert-pentylcyclohexanamine . This compound is used in various scientific studies, including pharmaceutical research and organic synthesis.


Molecular Structure Analysis

The molecular formula of 4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride is C11H24ClN . The InChI code is 1S/C11H23N/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10H,4-8,12H2,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride is 169.31 .

Scientific Research Applications

Synthesis and Chemical Properties

4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride has been utilized in various chemical syntheses and studies exploring its properties and potential applications. For instance, research into the synthesis of related compounds reveals their potential in creating new chemical entities with specific functions, such as improved solubility or biological activity. The thermodynamic properties of cyclohexanamines, including vapor pressures and molar enthalpies of vaporization, have been measured to provide essential data for practical thermochemical calculations, indicating the significance of structural variations on the physical properties of these compounds (Verevkin & Emel̀yanenko, 2015).

Biological Applications and Research

In the field of biology and medicine, derivatives of cyclohexanamine, including those structurally similar to 4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride, have been investigated for various activities. For example, compounds have been explored for their herbicidal and fungicidal activities, showing promising results in preliminary biological tests (L. Tian et al., 2009). Another study introduced 4,4′-methylenebis-cyclohexanamine as a potential high-performance water-based drilling fluid additive for inhibiting shale hydration and dispersion, demonstrating the versatility of cyclohexanamine derivatives in industrial applications (H. Zhong et al., 2016).

Pharmaceutical Research

Research into the pharmaceutical applications of cyclohexanamine derivatives has led to the discovery of compounds with significant biological activities. For instance, studies have found cyclohexanamine-based compounds effective against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential as new therapeutic agents (S. Das et al., 2010). These findings underscore the importance of cyclohexanamine derivatives in developing new medications for treating infectious diseases.

properties

IUPAC Name

4-(2-methylbutan-2-yl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-4-11(2,3)9-5-7-10(12)8-6-9;/h9-10H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJFNOZGVDZKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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